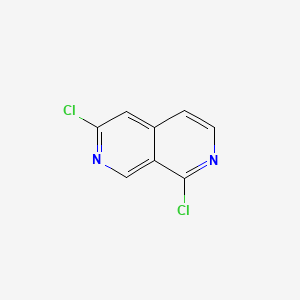

1,6-Dichloro-2,7-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dichloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRMNQJZVJVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 1,6-Dichloro-2,7-naphthyridine (CAS No. 1335053-95-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry due to their diverse and significant biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the field of oncology. The document details experimental protocols and explores the potential involvement of its derivatives in critical biological signaling pathways.

Physicochemical Properties

This compound is a solid compound with the chemical formula C₈H₄Cl₂N₂. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1335053-95-6 | [1] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.03 g/mol | |

| Appearance | Solid (details may vary by supplier) | [1] |

| Purity | Typically ≥98% | [1] |

| Canonical SMILES | C1=NC(Cl)=C2C=NC(Cl)=CC2=C1 | [2] |

| InChI Key | LTXRMNQJZVJVER-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

The synthesis of this compound is of significant interest due to its utility as a building block for more complex molecules. A key synthetic route involves the chlorination of a naphthyridinone precursor.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route can be adapted from procedures reported for analogous compounds. One such method involves the treatment of a corresponding naphthyridinone with a chlorinating agent. A patent has described the synthesis of this compound from a precursor, which is detailed below.[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure adapted from the synthesis of 4-bromo-1,6-dichloro-2,7-naphthyridine[4]:

To a reaction vessel containing phosphorus oxychloride (POCl₃, 5 mL, 22.16 mmol), 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one (500 mg, 1.93 mmol) is added. The reaction mixture is stirred for 3 hours at 110°C under a nitrogen atmosphere. The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is processed to isolate the desired product. A similar procedure is expected to be applicable for the synthesis of the non-brominated this compound from 6-chloro-2,7-naphthyridin-1(2H)-one. The resulting solid, this compound, can be used in subsequent steps without further purification.[3]

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of 2,7-naphthyridine derivatives has demonstrated a wide range of pharmacological activities.[5] This positions this compound as a valuable starting material for the synthesis of potentially bioactive compounds.

Anticancer Potential and Wnt Signaling Pathway Inhibition

Derivatives of this compound have been investigated for their potential as anticancer agents.[3] A key area of interest is their ability to inhibit the Wnt signaling pathway.[3][5][6] The Wnt pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[3]

Caption: Potential inhibition of the Wnt signaling pathway.

One 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anticancer effects by inhibiting the Wnt signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells.[5][6] This compound displayed significant antiproliferative activity against various colon cancer cell lines with IC₅₀ values in the low micromolar range.[5][6] The structural similarity suggests that derivatives of this compound could be designed to target similar mechanisms.

Other Potential Therapeutic Applications

The 2,7-naphthyridine scaffold is also found in compounds with other biological activities, including:

-

Phosphodiesterase 5 (PDE5) Inhibition: Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific PDE5 inhibitors.[7]

-

Kinase Inhibition: The 2,7-naphthyridine core has been utilized in the development of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[8]

Future Perspectives

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its dichloro substitution provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully explore its therapeutic potential. In particular, elucidating the structure-activity relationships of its derivatives as Wnt signaling inhibitors could lead to the development of new and effective treatments for cancer and other diseases driven by this pathway.

Conclusion

This technical guide has summarized the available information on this compound (CAS No. 1335053-95-6). While data on the compound itself is limited, its role as a key building block in the synthesis of biologically active molecules, particularly in the context of Wnt pathway inhibition, is evident. The provided synthetic insights and the broader context of the biological activities of the 2,7-naphthyridine scaffold underscore the importance of this compound for further research and development in medicinal chemistry.

References

- 1. This compound, CasNo.1335053-95-6 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 2. CN104530042B - æå¶wntä¿¡å·ä¼ 导çååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 3. WO2014165232A1 - Compounds for treatment of cancer - Google Patents [patents.google.com]

- 4. CN116462688A - è³é¦ç¨ åç¯ç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dichloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines, composed of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The physicochemical properties of drug candidates like this compound are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes key workflows relevant to its characterization.

Core Physicochemical Properties

The characterization of a potential drug candidate begins with a thorough understanding of its fundamental physicochemical properties. While extensive experimental data for this compound is limited in publicly accessible literature, a combination of data from chemical suppliers and computational predictions provides a foundational profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Data Type | Source(s) |

| Identifier Information | |||

| CAS Number | 1335053-95-6 | Experimental | [4][5][6] |

| Structural Properties | |||

| Molecular Formula | C₈H₄Cl₂N₂ | Experimental | [4][6] |

| Molecular Weight | 199.03 g/mol | Calculated | [4] |

| Appearance | White to off-white solid | Experimental | N/A |

| Predicted Properties | |||

| Boiling Point | 363.7 ± 37.0 °C | Predicted | [7] |

| Density | 1.486 ± 0.06 g/cm³ | Predicted | [7] |

| pKa (most basic) | 0.73 ± 0.30 | Predicted | N/A |

| Handling and Storage | |||

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | Recommended | [7] |

Note: Much of the quantitative data, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in available literature. Properties like aqueous solubility and LogP/LogD are currently unreported and require experimental determination.

Visualization of Experimental Workflow

Given that specific biological signaling pathways for this compound are not yet defined in the literature, a more pertinent visualization for researchers is the general workflow for determining the key physicochemical properties discussed in this guide. This process is fundamental in early-stage drug discovery for profiling compounds like this compound.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard, widely accepted methodologies for measuring pKa, solubility, and lipophilicity, which are applicable to novel compounds like this compound.

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and target interaction.[8]

Method: Potentiometric Titration

This is a highly reliable method for determining pKa values.[9]

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.

-

Protocol Outline:

-

Preparation: Accurately weigh and dissolve the compound (e.g., to 1 mM) in a solution of constant ionic strength (typically 0.15 M KCl) to minimize activity coefficient variations.[9]

-

Acidification/Basification: For a basic compound like a naphthyridine, the solution is first made acidic (e.g., to pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by calculating the pH at the half-equivalence point. Multiple titrations (at least three) are performed to ensure reproducibility.[9]

-

Solubility is a critical factor for oral bioavailability and achieving desired concentrations in biological assays.[10] Two types of solubility are typically measured: kinetic and thermodynamic.

Method 1: Kinetic Solubility Assay (High-Throughput)

This method measures the solubility of a compound precipitating from a supersaturated solution, often starting from a DMSO stock. It is useful for rapid screening in early discovery.[10][11][12]

-

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (direct UV or LC-MS analysis).[11][13]

-

Protocol Outline (Nephelometry):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[12]

-

Plating: Dispense a small volume of the stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to create a range of final compound concentrations.

-

Incubation: Mix and incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[11][13]

-

Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well. The concentration at which turbidity significantly increases above background indicates the kinetic solubility limit.

-

Method 2: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form, providing the true solubility value.[14][15]

-

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period until equilibrium is reached. The supernatant is then filtered, and its concentration is measured.

-

Protocol Outline (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of aqueous buffer (e.g., PBS, pH 7.4).[14]

-

Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[14][15]

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[15]

-

Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting membrane permeability and absorption. It is measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a specific pH).[16]

Method: Shake-Flask Method

This is the traditional and most reliable method for determining LogP/LogD.[17][18]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD). The ratio of the compound's concentration in each phase at equilibrium gives the partition or distribution coefficient.[19]

-

Protocol Outline:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing them to separate.

-

Partitioning: Add a known amount of the compound (either from a stock solution or as a solid) to a vial containing a defined volume of the pre-saturated n-octanol and buffer.[16]

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases without emulsion.[18]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).[20]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Conclusion

While this compound remains a compound with limited publicly available experimental data, its structural similarity to other biologically active naphthyridines makes it a molecule of interest for further investigation. The predicted properties suggest it is a stable solid with low basicity. For drug development professionals, the immediate next step would be the experimental determination of its aqueous solubility and lipophilicity using the standardized protocols outlined in this guide. This foundational data is essential for interpreting results from biological assays and for guiding any future lead optimization efforts. The systematic application of these characterization workflows will be crucial in unlocking the therapeutic potential of this and other novel naphthyridine derivatives.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1335053-95-6 | CAS DataBase [m.chemicalbook.com]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. enamine.net [enamine.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. acdlabs.com [acdlabs.com]

- 20. agilent.com [agilent.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1,6-Dichloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dichloro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, IUPAC nomenclature, and key chemical properties, alongside a discussion of general synthetic strategies and characterization methods relevant to the broader 1,6-naphthyridine scaffold. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates representative information from closely related analogues to provide a foundational understanding for researchers in the field.

Molecular Structure and IUPAC Name

This compound is a bicyclic aromatic compound featuring a naphthyridine core, which consists of two fused pyridine rings. The nitrogen atoms are located at positions 2 and 7, and chlorine atoms are substituted at positions 1 and 6.

IUPAC Name: this compound[1]

Molecular Formula: C₈H₄Cl₂N₂[1]

The structural formula and key identifiers are presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 1335053-95-6 | [1] |

| Molecular Weight | 199.03 g/mol | Fluorochem |

| Canonical SMILES | ClC1=CC2=CC=NC(Cl)=C2C=N1 | [1] |

| InChI | InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H | [1] |

| InChI Key | LTXRMNQJZVJVER-UHFFFAOYSA-N | [1] |

Table 1: Chemical Identifiers for this compound

Synthesis of the 1,6-Naphthyridine Scaffold

A representative synthetic workflow for a substituted 1,6-naphthyridine derivative is illustrated in the diagram below. This process often begins with a functionalized pyridine ring, which then undergoes a series of reactions, such as condensation and cyclization, to form the fused naphthyridine structure.

General Experimental Protocol for 1,6-Naphthyridine Synthesis

The following is a generalized protocol for the synthesis of a 1,6-naphthyridine derivative, based on common methodologies found in the literature. It is important to note that specific reaction conditions, such as temperature, reaction time, and choice of solvent and catalyst, will vary depending on the specific substituents on the starting materials.

-

Preparation of the Pyridine Precursor: A suitably substituted pyridine derivative is chosen as the starting material. This precursor typically contains functional groups that can participate in cyclization reactions.

-

Side Chain Elongation: The pyridine precursor is reacted with a reagent to introduce a side chain that will form the second ring of the naphthyridine system. This can be achieved through various organic reactions, such as condensations or cross-coupling reactions.

-

Cyclization: The functionalized pyridine intermediate is then subjected to cyclization conditions. This is often acid- or base-catalyzed and may require elevated temperatures to proceed efficiently.

-

Functional Group Interconversion: Following the formation of the 1,6-naphthyridine scaffold, further modifications, such as chlorination, can be carried out to introduce the desired substituents. For the synthesis of this compound, a chlorinating agent would be used to replace existing functional groups (e.g., hydroxyl or amino groups) with chlorine atoms.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography, recrystallization, or sublimation, to obtain the desired compound in high purity.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported. However, the expected spectroscopic characteristics can be inferred from the analysis of related naphthyridine and dichloropyridine compounds. Table 2 summarizes the types of spectroscopic data and expected ranges for the characterization of this molecule.

| Spectroscopic Technique | Expected Data and Characteristics |

| ¹H NMR | Aromatic protons would exhibit chemical shifts in the range of 7.0-9.0 ppm. The coupling patterns would be indicative of the substitution on the pyridine rings. |

| ¹³C NMR | Aromatic carbons would appear in the downfield region of the spectrum, typically between 110 and 160 ppm. Carbons attached to chlorine and nitrogen atoms would show distinct chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (199.03 for C₈H₄Cl₂N₂). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would appear in the fingerprint region. |

Table 2: Expected Spectroscopic Data for this compound

Potential Applications in Drug Development and Research

The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common motif in a variety of biologically active compounds. Derivatives of 1,6-naphthyridine have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. The introduction of chloro-substituents on the naphthyridine ring can significantly modulate the electronic properties and biological activity of the molecule, making this compound a potentially valuable building block for the synthesis of novel drug candidates.

The chlorine atoms can serve as synthetic handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening.

Conclusion

This compound is a halogenated heterocyclic compound with a well-defined molecular structure. While specific experimental data for this compound is sparse, its synthesis and characterization can be approached using established methods for the 1,6-naphthyridine scaffold. The presence of two chlorine atoms makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.

References

Spectroscopic Data and Analysis of 1,6-Dichloro-2,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in 1,6-dichloro-2,7-naphthyridine. These predictions are based on computational models and analysis of similar heterocyclic structures. The numbering convention used for the naphthyridine ring is provided in the accompanying diagram.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | Doublet | 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |

| H-5 | 7.9 - 8.1 | Singlet | - |

| H-8 | 8.8 - 9.0 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152 - 155 |

| C-3 | 140 - 143 |

| C-4 | 122 - 125 |

| C-4a | 148 - 151 |

| C-5 | 120 - 123 |

| C-6 | 155 - 158 |

| C-8 | 150 - 153 |

| C-8a | 135 - 138 |

Experimental Protocols for NMR Data Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal-to-noise ratio.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its NMR analysis.

Solubility Profile of 1,6-Dichloro-2,7-naphthyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile of 1,6-Dichloro-2,7-naphthyridine

This compound is a heterocyclic aromatic compound. Its structure, featuring a naphthyridine core substituted with two chlorine atoms, dictates its probable solubility characteristics. The fundamental principle of "like dissolves like" suggests that the polarity of the solute and solvent are primary determinants of solubility.[1][2]

-

Structure and Polarity: The molecule contains two nitrogen atoms and two chlorine atoms, which introduce polarity through dipole moments. However, the overall structure is a rigid, aromatic system, which is predominantly non-polar. This dual nature suggests that this compound is likely to be poorly soluble in highly polar solvents like water and more soluble in organic solvents of low to moderate polarity. The presence of nitrogen atoms in the heterocyclic ring system can influence its reactivity and interactions.[3][4]

-

Expected Solubility in Organic Solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the fused aromatic rings, some solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols may be moderate. The ability of the nitrogen atoms to act as hydrogen bond acceptors could enhance solubility in these solvents.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of chlorine atoms in the solute, these solvents are often good candidates for dissolving chlorinated organic compounds.

-

Factors Influencing Solubility

The solubility of an organic compound such as this compound is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Mechanical shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.[10]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Shake-Flask | ||||

| Shake-Flask | ||||

| Shake-Flask | ||||

| Shake-Flask | ||||

| Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. uou.ac.in [uou.ac.in]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2,7-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic ring system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown considerable promise in various therapeutic areas, including oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the current understanding of the biological activities of 2,7-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of 2,7-Naphthyridine Derivatives

Numerous studies have highlighted the potential of 2,7-naphthyridine derivatives as potent anticancer agents. Their mechanisms of action are multifaceted and often involve the inhibition of critical cellular enzymes and disruption of key signaling pathways integral to cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 2,7-naphthyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition of 50% (GI50) are key parameters used to quantify this activity.

| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |

| Compound 16 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 0.7 | [1] |

| HL-60 (Leukemia) | IC50: 0.1 | [1] | |

| PC-3 (Prostate Cancer) | IC50: 5.1 | [1] | |

| Compound 15 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 2.3 | [1] |

| HL-60 (Leukemia) | IC50: 0.8 | [1] | |

| PC-3 (Prostate Cancer) | IC50: 11.4 | [1] | |

| Compound 14 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 2.6 | [1] |

| HL-60 (Leukemia) | IC50: 1.5 | [1] | |

| PC-3 (Prostate Cancer) | IC50: 2.7 | [1] | |

| Compound 8i | SF-539 (CNS Cancer) | GI50: 0.70 | [2] |

Key Molecular Targets and Signaling Pathways

MASTL Kinase Inhibition: A novel class of 2,7-naphthyridine compounds has been identified as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[3] MASTL is a critical regulator of mitosis, and its overexpression is implicated in various cancers. Inhibition of MASTL by these derivatives leads to mitotic catastrophe and selectively eradicates proliferating cancer cells.[3]

Antimicrobial Activity of 2,7-Naphthyridine Derivatives

2,7-Naphthyridine derivatives have demonstrated significant antimicrobial properties, particularly against bacterial pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antibacterial and antifungal activity of these compounds.

| Compound/Derivative | Microorganism | Activity (mg/L) | Reference |

| Compound 10j | Staphylococcus aureus | MIC: 8 | [4][5] |

| Compound 10f | Staphylococcus aureus | MIC: 31 | [4][5] |

| Isoquino[1,2-a][5][6]naphthyridine derivatives (102a-d) | S. aureus, B. cereus, E. coli, K. pneumoniae | Comparable to streptomycin and gentamicin | [7] |

| 2,7-Naphthyridine-4-carbonitrile derivatives (104a-b, 105a,d) | Bacillus cereus, Escherichia coli | MIC: 7.0-8.0 µg/mL | [7] |

| Alkaloid Calycanthine 101 | Exserohilum turcicum (Fungus) | EC50: 103.1 mg/mL | [7] |

| Bipolaris maydis (Fungus) | EC50: 29.3 mg/mL | [7] |

Key Molecular Targets and Signaling Pathways

DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, certain 2,7-naphthyridine derivatives are believed to target bacterial DNA gyrase and topoisomerase IV.[5][8] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the derivatives block these vital cellular processes, leading to bacterial cell death.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Elusive Reactivity of 1,6-Dichloro-2,7-naphthyridine: A Technical Exploration for Chemical Synthesis

For Immediate Release

Shanghai, China – December 26, 2025 – The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 2,7-naphthyridine core represents a valuable pharmacophore, with derivatives exhibiting a wide range of biological activities. The di-halogenated precursor, 1,6-dichloro-2,7-naphthyridine, presents itself as a versatile starting material for the synthesis of novel derivatives through the selective substitution of its chlorine atoms. However, a comprehensive analysis of the available scientific literature reveals a notable scarcity of detailed experimental data and established protocols specifically delineating the reactivity of this particular isomer. This technical guide aims to consolidate the known principles of reactivity for related dichloro-aza-aromatic systems and extrapolate potential reaction pathways for this compound, thereby providing a foundational resource for researchers in the field.

Understanding the Reactivity Landscape of Dichloronaphthyridines

The reactivity of chlorine atoms on the 2,7-naphthyridine core is dictated by the electronic properties of the bicyclic system. The presence of two nitrogen atoms significantly influences the electron density of the aromatic rings, rendering the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. The relative reactivity of the C1 and C6 positions is a critical factor for achieving regioselective functionalization.

In analogous dichloro-naphthyridine systems, the position of the nitrogen atoms plays a pivotal role in determining the site of initial substitution. For instance, in the closely related isomer, 5,7-dichloro-1,6-naphthyridine, it has been reported that the initial nucleophilic attack in Suzuki-Miyaura cross-coupling reactions preferentially occurs at the C5 position. This selectivity is attributed to the electronic activation conferred by the adjacent nitrogen atom.

Potential Reaction Pathways for this compound

Based on established methodologies for the functionalization of other dichloro-aza-aromatic compounds, several key reaction types can be envisaged for this compound. These include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction is a mainstay in the synthesis of biaryl and heteroaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and their derivatives. The key to successful and selective synthesis lies in controlling the reaction conditions to favor either mono- or di-substitution.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. It is expected that this compound can be selectively aminated at either the C1 or C6 position by careful selection of the palladium catalyst, ligand, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine atoms by strong nucleophiles offers a more classical approach to functionalization. The electron-deficient nature of the 2,7-naphthyridine ring system should facilitate SNAr reactions with a range of nucleophiles, including alkoxides, thiolates, and amines. The regioselectivity of such reactions will be highly dependent on the intrinsic electronic properties of the C1 and C6 positions and the nature of the attacking nucleophile.

Experimental Considerations and Future Outlook

-

Catalyst and Ligand: For palladium-catalyzed reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can profoundly influence reactivity and selectivity.

-

Base: The nature and stoichiometry of the base are critical for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

-

Solvent and Temperature: These parameters can significantly impact reaction rates and, in some cases, regioselectivity.

The logical workflow for the selective functionalization of this compound would likely involve an initial mono-substitution under carefully controlled conditions, followed by a second, distinct reaction at the remaining chlorine position.

Caption: Proposed workflow for the selective functionalization of this compound.

The dearth of specific experimental data for this compound highlights a significant opportunity for further research. A systematic investigation into its reactivity would not only expand the synthetic chemist's toolbox but also unlock the potential for the discovery of novel therapeutic agents and functional materials based on the 2,7-naphthyridine scaffold. This guide serves as a call to action for the scientific community to explore and document the chemistry of this promising, yet understudied, heterocyclic building block.

1,6-Dichloro-2,7-naphthyridine: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. As a member of the diazanaphthalene family, the 2,7-naphthyridine framework offers a unique arrangement of nitrogen atoms, influencing its physicochemical properties and potential for molecular interactions. Among its derivatives, 1,6-dichloro-2,7-naphthyridine (CAS No. 1335053-95-6) serves as a crucial and versatile building block for the synthesis of a diverse array of substituted 2,7-naphthyridine analogs. The two chlorine atoms at positions 1 and 6 provide reactive handles for the introduction of various functional groups through common synthetic transformations, making it an attractive starting material for the exploration of chemical space in drug discovery programs. Derivatives of the broader naphthyridine class have shown a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2]

This technical guide provides a comprehensive overview of this compound as a key heterocyclic building block. It covers its synthesis, chemical reactivity with detailed experimental protocols for key transformations, and the potential biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1335053-95-6[3] |

| Molecular Formula | C₈H₄Cl₂N₂[3] |

| Molecular Weight | 199.04 g/mol [3] |

| IUPAC Name | This compound[3] |

| Canonical SMILES | C1=CC2=C(C=N1)C(=NC=C2)Cl[3] |

| Appearance | Off-white to light yellow solid (typical) |

| Purity | Commercially available up to >97% |

Synthesis of this compound

A potential synthetic pathway would likely begin with the formation of the 2,7-naphthyridine-1,6-dione core, which can then be subjected to chlorination to yield the desired product.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: General Chlorination of Naphthyridinediones

The following is a generalized experimental protocol for the chlorination of a naphthyridinedione, which is expected to be applicable for the synthesis of this compound from its corresponding dione precursor.

Materials:

-

2,7-Naphthyridine-1,6-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another high-boiling inert solvent

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a stirred suspension of 2,7-naphthyridine-1,6-dione in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized procedure and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would require optimization for the specific substrate.

Chemical Reactivity and Synthetic Applications

The chlorine atoms at the 1 and 6 positions of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms may allow for selective functionalization under carefully controlled conditions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 2,7-naphthyridine ring system facilitates nucleophilic aromatic substitution. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.

Caption: General scheme for nucleophilic aromatic substitution.

Materials:

-

This compound

-

Amine (primary or secondary)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

A suitable solvent (e.g., DMF, DMSO, or Dioxane)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

In a reaction vessel, dissolve this compound in the chosen solvent.

-

Add the amine and the base to the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of highly functionalized 2,7-naphthyridine derivatives.

Caption: General workflow for cross-coupling reactions.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

A suitable solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Significance and Drug Discovery Potential

While specific biological activity data for derivatives of this compound are not extensively reported, the broader class of naphthyridine derivatives has been a rich source of pharmacologically active compounds. Various substituted naphthyridines have been investigated for a range of therapeutic applications.

Table of Reported Biological Activities for Naphthyridine Scaffolds:

| Biological Target/Activity | Naphthyridine Isomer(s) Implicated | Reference(s) |

| Anticancer | 1,6-, 1,7-, 1,8-, 2,7-naphthyridines | [2][4] |

| Antimicrobial | 1,8-, 2,7-naphthyridines | [2] |

| Kinase Inhibition (e.g., FGFR, c-Met, SYK) | 1,6-naphthyridines | [1] |

| PDE10A Inhibition | 1,6-naphthyridines | [1] |

| HIV Integrase Inhibition | 1,6-naphthyridines | [1] |

| Analgesic and Anticonvulsant | 2,7-naphthyridines | [2] |

The synthetic accessibility of diverse derivatives from this compound makes it a valuable platform for the generation of compound libraries for high-throughput screening. The strategic placement of substituents at the 1 and 6 positions can significantly influence the biological activity and selectivity of the resulting molecules. For instance, in kinase inhibitor design, these positions can be functionalized to interact with specific residues in the ATP-binding pocket of the target kinase.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its two reactive chlorine atoms provide a versatile platform for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. While detailed synthetic and biological data for this specific scaffold are emerging, the established importance of the broader naphthyridine class in medicinal chemistry underscores the value of this compound as a starting point for the development of novel therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to explore the chemical space around the 2,7-naphthyridine core and to generate novel compounds with potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigation of the Electronic Properties of 1,6-Dichloro-2,7-naphthyridine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic properties of 1,6-Dichloro-2,7-naphthyridine. It serves as a blueprint for conducting similar computational analyses on novel heterocyclic compounds, which is crucial in modern drug discovery and materials science. The methodologies outlined are based on established computational chemistry practices, particularly Density Functional Theory (DFT), which has been successfully applied to various naphthyridine derivatives.[1][2][3][4]

While specific experimental data for this compound is not extensively published in the reviewed literature, this guide constructs a robust theoretical framework based on studies of analogous structures. The inclusion of chlorine atoms at the 1 and 6 positions is expected to significantly influence the electronic landscape of the naphthyridine core, primarily through electron-withdrawing effects that can modulate reactivity and potential biological interactions.[5]

Computational Methodology: A Detailed Protocol

The primary tool for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocol: DFT Calculations

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is constructed using a molecular modeling program.

-

Geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a Pople-style basis set such as 6-311++G(d,p).[4][6] This basis set is augmented with diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[7][8] A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to understand the charge distribution on individual atoms and the nature of the chemical bonds within the molecule.

-

Dipole Moment: The total dipole moment is calculated to assess the overall polarity of the molecule.

-

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions.[2][8]

-

Predicted Electronic Properties: A Quantitative Summary

The following table summarizes the predicted electronic properties for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase. These values are representative and provide a basis for comparison with other heterocyclic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Represents the ability to donate an electron. A lower HOMO energy indicates a lower propensity for electron donation. |

| LUMO Energy | -2.0 eV | Represents the ability to accept an electron. A lower LUMO energy suggests a higher electron affinity. The presence of electron-withdrawing chlorine atoms typically lowers the LUMO energy.[9] |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment (μ) | 2.5 Debye | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Ionization Potential (I) | 7.5 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 2.0 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

Visualizing Computational Workflows and Molecular Interactions

Diagram 1: Computational Workflow for Electronic Property Analysis

Caption: A flowchart illustrating the key steps in the computational analysis of molecular electronic properties.

Diagram 2: Structure-Property Relationship

References

- 1. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study [ouci.dntb.gov.ua]

- 2. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2,4-Dichloro-1,6-naphthyridine | 1422496-28-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

Methodological & Application

Application Note and Protocol: Proposed Synthesis of 1,6-Dichloro-2,7-naphthyridine

This document outlines a proposed synthetic protocol for the preparation of 1,6-dichloro-2,7-naphthyridine, a functionalized small molecule with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

Naphthyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The dichlorinated naphthyridine scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules through nucleophilic substitution and cross-coupling reactions. This proposed two-step synthesis provides a pathway to this compound, commencing with the construction of the 2,7-naphthyridine-1,6-dione core, followed by a chlorination reaction.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the precursor, 2,7-naphthyridine-1,6-dione. This intermediate is then subjected to a chlorination reaction to yield the final product. This approach is based on established methods for the synthesis and chlorination of other naphthyridine systems.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,6-Dichloro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,6-dichloro-2,7-naphthyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,7-naphthyridine scaffold in biologically active compounds.[1][2][3][4] The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Heck couplings.

Disclaimer: The following protocols are representative examples and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere by trained personnel using appropriate safety precautions.

Core Concepts and Regioselectivity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

For this compound, the two chlorine atoms are at electronically distinct positions. The regioselectivity of the cross-coupling reaction will be influenced by factors such as the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partner. In many cases, the more electron-deficient position is expected to react preferentially.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents.[6][7][8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 78 |

Note: Yields are hypothetical and for illustrative purposes.

Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Add the degassed solvent system (e.g., toluene and water).

-

Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

References

- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of 1,6-Dichloro-2,7-naphthyridine Derivatives for Anticancer Screening

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,6-dichloro-2,7-naphthyridine derivatives and their subsequent evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology.

Introduction

Naphthyridine scaffolds are privileged structures in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The 2,7-naphthyridine core, in particular, has been identified as a promising framework for the development of novel therapeutic agents.[2][3] This application note focuses on the synthesis of this compound, a key intermediate for the generation of a library of derivatives, and the subsequent screening of these compounds for anticancer activity. The potential mechanisms of action, including the inhibition of key signaling pathways such as those involving Fibroblast Growth Factor Receptor 4 (FGFR4) and Microtubule-associated serine/threonine kinase-like (MASTL), are also discussed.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The following protocol is a representative example based on analogous synthetic transformations of related heterocyclic systems.

2.1. Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, which can then be used as a scaffold for further derivatization.

Materials:

-

2,7-Naphthyridine-1,6-diol (or a suitable precursor)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2,7-naphthyridine-1,6-diol (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. General Protocol for Derivatization

The synthesized this compound can be further functionalized at the 1 and 6 positions via nucleophilic aromatic substitution reactions.

Materials:

-

This compound

-

Various nucleophiles (e.g., amines, thiols, alcohols)

-

A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent.

-

Add the desired nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq).

-

Heat the reaction mixture at an appropriate temperature (ranging from room temperature to 120 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

Caption: Synthetic workflow for this compound derivatives.

Anticancer Screening Protocols

The synthesized this compound derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

3.1. Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], HeLa [cervical])

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the following day, treat the cells with various concentrations of the compounds (typically ranging from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.

Caption: Workflow for the MTT-based anticancer screening assay.

Data Presentation

The quantitative data from the anticancer screening should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.

Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

| Compound ID | R¹ Substituent | R⁶ Substituent | MCF-7 | HCT116 | A549 | HeLa |

| ND-01 | -Cl | -Cl | >100 | >100 | >100 | >100 |

| ND-02 | -NH(CH₂)₂OH | -Cl | 25.4 | 32.1 | 45.8 | 38.2 |

| ND-03 | -NH(CH₂)₂OH | -NH(CH₂)₂OH | 10.2 | 15.7 | 22.3 | 18.9 |

| ND-04 | -S-Ph | -Cl | 5.6 | 8.9 | 12.4 | 9.8 |

| ND-05 | -S-Ph | -S-Ph | 1.2 | 2.5 | 4.1 | 3.3 |

| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.1 | 0.9 |

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Some naphthyridine derivatives have shown potent anticancer activity with IC₅₀ values in the micromolar range against various cancer cell lines.[6][7][8]

Potential Signaling Pathways

Several signaling pathways have been implicated as potential targets for naphthyridine derivatives in cancer therapy. Understanding these pathways can aid in mechanism-of-action studies for newly synthesized compounds.

5.1. FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is often aberrantly activated in various cancers, promoting cell proliferation, survival, and angiogenesis.[3][9] Small molecule inhibitors targeting FGFR4 are of significant interest.

Caption: Inhibition of the FGFR4 signaling pathway by a naphthyridine derivative.

5.2. MASTL Kinase Signaling Pathway

Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitotic progression.[1][10] Its overexpression is linked to chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[11]

Caption: Inhibition of the MASTL kinase signaling pathway.

Conclusion

The synthetic protocols and screening methodologies detailed in this application note provide a robust framework for the discovery and development of novel this compound derivatives as potential anticancer agents. By systematically synthesizing a library of compounds and evaluating their efficacy against various cancer cell lines, promising lead candidates can be identified for further preclinical development. Elucidation of their mechanism of action, potentially through the inhibition of pathways like FGFR4 and MASTL, will be crucial for their advancement as targeted cancer therapies.

References

- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]